1-(2-Methylphenyl)hexan-1-one
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Overview
Description
1-(2-Methylphenyl)hexan-1-one is an organic compound belonging to the class of ketones It features a hexanone backbone with a 2-methylphenyl substituent at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)hexan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvent systems can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(2-Methylphenyl)hexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2-Methylphenyl)hexan-1-one exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The compound’s structure allows it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one
- 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one
- 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one
- 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one
Comparison: 1-(2-Methylphenyl)hexan-1-one is unique due to its specific substitution pattern and the length of its alkyl chain. This structural uniqueness can influence its reactivity and the types of reactions it undergoes compared to other similar compounds. For example, the presence of a methyl group on the phenyl ring can affect the compound’s electronic properties and steric hindrance, leading to different reaction outcomes.
Properties
CAS No. |
35028-08-1 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-(2-methylphenyl)hexan-1-one |
InChI |
InChI=1S/C13H18O/c1-3-4-5-10-13(14)12-9-7-6-8-11(12)2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
NTXYYQUXNBQSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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